molecular formula C11H11NO2S B8612133 3-(2-Indolylthio)Propionic Acid

3-(2-Indolylthio)Propionic Acid

Cat. No. B8612133
M. Wt: 221.28 g/mol
InChI Key: YNBMLCSKXKPWPT-UHFFFAOYSA-N
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Patent
US05030646

Procedure details

A mixture of 88.5 g (0.4 mol) of 3-(2-indolylthio)propionic acid and 300 g of polyphosphate ester in 3.5 liters of chloroform is stirred for 16 hours at room temperature and under a nitrogen atmosphere. The mixture is diluted with 3 liters of ice-cold water, the organic phase is separated after settling has occurred and the aqueous phase is extracted with chloroform. The organic phases are combined, washed with 10% strength aqueous sodium bicarbonate solution and then with water, dried and concentrated on a water bath under vacuum. The residue is recrystallized in ethanol, the crystals obtained are removed and the filtrate is concentrated.
Quantity
88.5 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphate ester
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
3.5 L
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
3 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[C:2]1[S:10][CH2:11][CH2:12][C:13]([OH:15])=O>C(Cl)(Cl)Cl>[O:15]=[C:13]1[C:3]2[C:4]3[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=3)[NH:1][C:2]=2[S:10][CH2:11][CH2:12]1

Inputs

Step One
Name
Quantity
88.5 g
Type
reactant
Smiles
N1C(=CC2=CC=CC=C12)SCCC(=O)O
Name
polyphosphate ester
Quantity
300 g
Type
reactant
Smiles
Name
Quantity
3.5 L
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
ice
Quantity
3 L
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 16 hours at room temperature and under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic phase is separated after settling
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with chloroform
WASH
Type
WASH
Details
washed with 10% strength aqueous sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water, dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a water bath under vacuum
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized in ethanol
CUSTOM
Type
CUSTOM
Details
the crystals obtained
CUSTOM
Type
CUSTOM
Details
are removed
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
O=C1CCSC=2NC3=CC=CC=C3C21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.